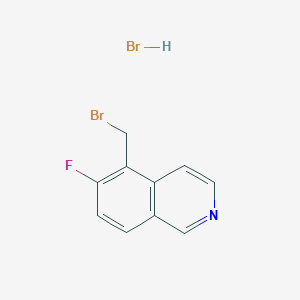

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide

Beschreibung

Regioselective Functionalization

The simultaneous presence of bromine (C-5) and fluorine (C-6) demonstrates precise control over electrophilic substitution patterns. Bromine’s directing effects in isoquinoline systems enable selective modifications, while fluorine’s electron-withdrawing nature enhances stability and influences π-stacking interactions.

Reaction Versatility

The bromomethyl group at C-5 serves as a handle for nucleophilic substitutions (e.g., Suzuki couplings, aminations), enabling diversification into complex architectures. For example:

$$ \text{5-(Bromomethyl)-6-fluoroisoquinoline} + \text{R-NH}_2 \rightarrow \text{5-(R-aminomethyl)-6-fluoroisoquinoline} $$

Such reactivity is exploited in synthesizing kinase inhibitors and fluorescent probes.

Catalytic Innovation

Recent work employs palladium catalysts to functionalize the bromomethyl group without disturbing the fluorine substituent, highlighting the compound’s compatibility with cross-coupling methodologies.

Overview of Isoquinoline Derivatives in Research

Isoquinoline derivatives are prioritized for their bioactivity and structural diversity. Comparative analysis reveals key subclasses:

This compound bridges halogenated and fluorinated categories, combining synthetic flexibility (bromomethyl) with metabolic stability (fluorine).

Rationale for Comprehensive Study

Three factors justify focused research on this compound:

- Pharmaceutical Potential : Fluorinated isoquinolines show promise in targeting adenosine receptors and tyrosine kinases, with this compound serving as a key intermediate for candidates in oncology and neurology.

- Synthetic Utility : The bromomethyl group enables rapid diversification. For instance, coupling with boronic acids yields biaryl structures central to protease inhibitors.

- Material Science Relevance : Fluorine’s electronegativity enhances charge transport in organic semiconductors derived from isoquinoline scaffolds.

A 2023 study demonstrated its use in synthesizing imidazo[2,1-a]isoquinolines, which exhibit nanomolar inhibition of BRAF V600E mutants.

Eigenschaften

IUPAC Name |

5-(bromomethyl)-6-fluoroisoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN.BrH/c11-5-9-8-3-4-13-6-7(8)1-2-10(9)12;/h1-4,6H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZNDHPIDKRDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)CBr)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide typically involves the bromination of 6-fluoroisoquinoline. One common method is the bromomethylation reaction, where 6-fluoroisoquinoline is treated with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

Bromination: 6-fluoroisoquinoline is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.

Isolation: The resulting 5-(Bromomethyl)-6-fluoroisoquinoline is then isolated and purified.

Hydrobromide Formation: The purified compound is treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial Production Methods

For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of safer and more sustainable brominating agents and solvents is also considered to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

Oxidation: Formation of isoquinoline carboxaldehydes or carboxylic acids.

Reduction: Formation of 5-methyl-6-fluoroisoquinoline.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide as a precursor in the synthesis of various bioactive compounds with anticancer properties. The incorporation of fluorine is known to enhance the pharmacokinetic profiles of drugs, improving their efficacy and bioavailability. For instance, fluorinated isoquinolines have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Case Study:

- Compound: 5-(Bromomethyl)-6-fluoroisoquinoline

- Target: BRAF-mutated melanoma cells

- Outcome: Demonstrated effective inhibition of MEK signaling pathways, leading to reduced cell viability in vitro .

1.2 Kinase Inhibition

The compound has also been explored for its ability to act as a small molecule kinase inhibitor. Kinases play crucial roles in various cellular processes, and their dysregulation is often implicated in cancer.

Data Table: Kinase Inhibition Activity

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 5-(Bromomethyl)-6-fluoroisoquinoline | MEK1 | <100 | |

| 5-(Bromomethyl)-6-fluoroisoquinoline | mTOR | <200 |

Synthetic Applications

2.1 Synthesis of Fluorinated Compounds

The versatility of this compound extends to its role as an intermediate in the synthesis of other fluorinated compounds. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Synthesis Pathway:

- Step 1: Nucleophilic substitution of bromine with amines or other nucleophiles.

- Step 2: Further functionalization through cross-coupling reactions (e.g., Suzuki or Heck reactions).

Data Table: Synthetic Transformations

| Reaction Type | Reagents Used | Product Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amine derivatives | 85% | |

| Cross-Coupling (Suzuki) | Boronic acids | 90% |

Material Science

3.1 Photovoltaic Applications

The unique electronic properties imparted by the fluorine atom make this compound a candidate for use in organic photovoltaic devices. Fluorinated compounds are known to enhance charge mobility and stability in organic semiconductors.

Case Study:

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro group enhances the compound’s binding affinity and selectivity towards specific targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and functional differences between 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide and related compounds:

Research Findings and Trends

- Synthetic Efficiency: Methods for 5-bromoisoquinoline derivatives have evolved to avoid isomer contamination, as seen in improved yields (up to 95% purity in some cases) .

- Substituent Impact : Bromomethyl groups enhance reactivity over simple bromo or methyl substituents, as demonstrated in cross-coupling reactions for kinase inhibitor synthesis .

- Safety Profiles: Compounds like 4-bromo-7-chloro-6-fluoroisoquinoline require stringent handling due to halogen-related toxicity, whereas hydrobromide salts like the target compound are generally safer in pharmaceutical contexts .

Biologische Aktivität

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide is a synthetic compound that belongs to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2092061-22-6

- Molecular Formula : C10H8BrF2N

- Molecular Weight : 273.08 g/mol

The presence of bromine and fluorine in the structure enhances its reactivity and biological interactions, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound can:

- Inhibit Enzyme Activity : The halogen substituents (bromine and fluorine) increase binding affinity to enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Modulate Receptor Functions : It may interact with various receptors, influencing cellular signaling pathways that are critical in disease progression.

Anticancer Activity

Studies have shown that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Inhibiting key proteins involved in cell cycle regulation.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Antimicrobial Properties

Research indicates that isoquinoline derivatives possess antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic enzymes.

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that structurally similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Activity : In another investigation, derivatives of isoquinoline were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones, suggesting potential as broad-spectrum antibiotics .

Research Findings

Q & A

Q. What are the recommended methods for synthesizing 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves bromination and fluorination of isoquinoline precursors. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous conditions with a radical initiator (e.g., AIBN) to selectively brominate the methyl group .

- Fluorination : Employ fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–25°C) to avoid side reactions .

- Optimization : Apply Design of Experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity) and identify optimal conditions. Central Composite Design (CCD) or Box-Behnken models can reduce trial runs while maximizing yield .

Q. How should researchers characterize the physicochemical properties of this compound?

Answer: Critical characterization techniques include:

- Spectroscopy : H/C NMR for structural confirmation (e.g., δ ~4.5 ppm for -CHBr; δ ~160 ppm for C-F in F NMR) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and stability under thermal stress .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (mp: ~83–87°C for analogous brominated isoquinolines) and decomposition profiles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities. Avoid aqueous disposal due to bromide/fluoride ion release .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Ventilate areas to prevent vapor accumulation .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

Answer:

- Reaction Mechanism Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map bromination/fluorination transition states and identify rate-limiting steps .

- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite .

- Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction yield and selectivity .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

Answer:

- Root-Cause Analysis : Use LC-MS to identify byproducts (e.g., dehalogenated or dimerized species) and trace their origins .

- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Cross-Validation : Compare results across multiple synthetic batches and analytical platforms (e.g., NMR vs. X-ray crystallography) to confirm reproducibility .

Q. How can this compound be applied in drug discovery, particularly in kinase inhibitor development?

Answer:

- Scaffold Modification : Introduce substituents at the 5-bromo and 6-fluoro positions to modulate steric/electronic properties. For example, Suzuki-Miyaura coupling with aryl boronic acids to expand the pharmacophore .

- Biological Assays : Test cytotoxicity (MTT assay) and kinase inhibition (ADP-Glo™ Kinase Assay) in cell lines (e.g., HeLa, A549). Correlate IC values with computational predictions .

- Metabolic Stability : Assess hepatic microsome stability (e.g., human/rat) to prioritize derivatives with favorable pharmacokinetic profiles .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?

Answer:

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC/IC .

- Multivariate Analysis : Apply Principal Component Analysis (PCA) or Partial Least Squares (PLS) to SAR datasets, linking structural descriptors (e.g., logP, polar surface area) to bioactivity .

- Machine Learning : Train Random Forest or Support Vector Machine (SVM) models to predict activity of novel derivatives .

Q. How can researchers ensure reproducibility in cross-laboratory studies involving this compound?

Answer:

- Standardized Protocols : Publish detailed synthetic procedures (e.g., reaction times, purification steps) in open-access repositories like protocols.io .

- Reference Materials : Use certified analytical standards (e.g., USP-grade) for calibration and inter-lab comparisons .

- Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.